molecular formula C14H12ClN3O2 B15080444 2-(2-chlorophenoxy)-N'-[(Z)-pyridin-4-ylmethylidene]acetohydrazide

2-(2-chlorophenoxy)-N'-[(Z)-pyridin-4-ylmethylidene]acetohydrazide

Cat. No.: B15080444
M. Wt: 289.71 g/mol
InChI Key: IJVGXGRKJOGKSS-MFOYZWKCSA-N
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Description

2-(2-CHLORO-PHENOXY)-ACETIC ACID PYRIDIN-4-YLMETHYLENE-HYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes both a chlorophenoxy group and a pyridinylmethylene group, suggests potential for interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLORO-PHENOXY)-ACETIC ACID PYRIDIN-4-YLMETHYLENE-HYDRAZIDE typically involves the following steps:

    Formation of 2-(2-CHLORO-PHENOXY)-ACETIC ACID: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Hydrazide Formation: The 2-(2-CHLORO-PHENOXY)-ACETIC ACID is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation with Pyridin-4-carbaldehyde: Finally, the hydrazide is condensed with pyridin-4-carbaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLORO-PHENOXY)-ACETIC ACID PYRIDIN-4-YLMETHYLENE-HYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could produce a range of functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the development of bioactive compounds.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-CHLORO-PHENOXY)-ACETIC ACID PYRIDIN-4-YLMETHYLENE-HYDRAZIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2-CHLORO-PHENOXY)-ACETIC ACID: A precursor in the synthesis of the target compound.

    Pyridin-4-carbaldehyde: Another precursor used in the final condensation step.

    Hydrazides: A broad class of compounds with similar structural features and diverse applications.

Uniqueness

The uniqueness of 2-(2-CHLORO-PHENOXY)-ACETIC ACID PYRIDIN-4-YLMETHYLENE-HYDRAZIDE lies in its combined structural features, which may confer unique chemical reactivity and biological activity compared to other hydrazides or related compounds.

Properties

Molecular Formula

C14H12ClN3O2

Molecular Weight

289.71 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide

InChI

InChI=1S/C14H12ClN3O2/c15-12-3-1-2-4-13(12)20-10-14(19)18-17-9-11-5-7-16-8-6-11/h1-9H,10H2,(H,18,19)/b17-9-

InChI Key

IJVGXGRKJOGKSS-MFOYZWKCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)OCC(=O)N/N=C\C2=CC=NC=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NN=CC2=CC=NC=C2)Cl

Origin of Product

United States

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